molecular formula C19H14F4O4 B3705865 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3705865
M. Wt: 382.3 g/mol
InChI Key: MVLFADZKHQOOPU-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of ethyl, fluorophenoxy, methoxy, and trifluoromethyl groups attached to the chromenone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of Substituents: The ethyl, fluorophenoxy, methoxy, and trifluoromethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution, Friedel-Crafts alkylation, and methylation reactions.

    Final Assembly: The final compound is obtained by coupling the substituted chromenone core with the desired substituents under controlled reaction conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalyst Selection: Using efficient catalysts to improve reaction rates and selectivity.

    Solvent Optimization: Choosing appropriate solvents to facilitate reactions and improve product isolation.

    Process Scaling: Scaling up the reaction conditions from laboratory to industrial scale while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of existing substituents with new functional groups.

Scientific Research Applications

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: Used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

    Signal Transduction: The compound can affect signal transduction pathways, altering cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl (2,4-dichlorophenoxy)acetate

Uniqueness

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the specific combination of substituents attached to the chromenone core The presence of the methoxy group at the 7-position and the trifluoromethyl group at the 2-position may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

6-ethyl-3-(4-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4O4/c1-3-10-8-13-15(9-14(10)25-2)27-18(19(21,22)23)17(16(13)24)26-12-6-4-11(20)5-7-12/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLFADZKHQOOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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